3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate

Description

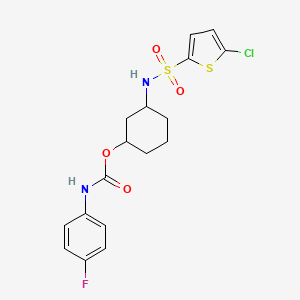

3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic carbamate derivative featuring a cyclohexyl backbone linked to a 5-chlorothiophene-2-sulfonamide group and a 4-fluorophenyl carbamate moiety. Its structure combines sulfonamide and carbamate functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

[3-[(5-chlorothiophen-2-yl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O4S2/c18-15-8-9-16(26-15)27(23,24)21-13-2-1-3-14(10-13)25-17(22)20-12-6-4-11(19)5-7-12/h4-9,13-14,21H,1-3,10H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOCIVDUSHGNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Strategic Considerations

The synthesis of 3-(5-chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate requires a multi-step approach to assemble its three structural components: the 5-chlorothiophene-2-sulfonamido moiety, the cyclohexyl backbone, and the 4-fluorophenyl carbamate group. The complexity arises from the need for regioselective functionalization of the thiophene ring and precise control over sulfonamide and carbamate bond formation.

Retrosynthetic Analysis

The compound can be dissected into two primary intermediates:

- 5-Chlorothiophene-2-sulfonyl chloride : Serves as the sulfonamido precursor.

- 3-Aminocyclohexanol : Provides the cyclohexyl backbone and hydroxyl group for subsequent carbamate formation.

The final step involves coupling these intermediates with 4-fluorophenyl isocyanate to form the carbamate linkage.

Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride

Directed Lithiation-Electrophilic Trapping

A method adapted from thiophene carboxylation patents employs n-butyllithium (n-BuLi) to deprotonate 2-chlorothiophene at the 5-position under cryogenic conditions (−30°C). Subsequent reaction with sulfur dioxide (SO₂) and chlorine gas (Cl₂) yields 5-chlorothiophene-2-sulfonyl chloride:

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF) or hexane

- Temperature: −30°C to −10°C

- Molar ratio: 2-chlorothiophene : n-BuLi : SO₂ : Cl₂ = 1 : 1.2 : 1.1 : 1.1

- Yield: 68–72%

Mechanistic Insights:

- Lithiation : n-BuLi abstracts the 5-position proton, forming a resonance-stabilized thienyllithium species.

- Sulfur Dioxide Quenching : The lithiated intermediate reacts with SO₂ to generate a sulfinate salt.

- Chlorination : Treatment with Cl₂ oxidizes the sulfinate to the sulfonyl chloride.

Synthesis of 3-Aminocyclohexanol

Cyclohexene Oxide Aminolysis

Cyclohexene oxide undergoes ring-opening with aqueous ammonia under pressure to yield 3-aminocyclohexanol as the major regioisomer:

Reaction Conditions :

- Temperature: 120–140°C

- Pressure: 4–6 bar

- Catalyst: None required

- Yield: 58–63%

Selectivity Considerations:

The trans-diaxial opening mechanism favors amine attack at the less hindered carbon, leading to predominant formation of the 3-amino isomer.

Sulfonamide Formation

Coupling of 5-Chlorothiophene-2-sulfonyl Chloride with 3-Aminocyclohexanol

The sulfonamide bond is formed via nucleophilic substitution under Schotten-Baumann conditions:

Procedure :

- Dissolve 3-aminocyclohexanol (1 eq) in dichloromethane (DCM).

- Add sulfonyl chloride (1.05 eq) dropwise at 0°C.

- Maintain pH 8–9 using aqueous NaHCO₃.

- Stir for 4–6 hours at room temperature.

Yield : 85–90%

Purity : ≥98% (HPLC)

Carbamate Formation

Reaction with 4-Fluorophenyl Isocyanate

The hydroxyl group of the sulfonamide intermediate reacts with 4-fluorophenyl isocyanate in anhydrous toluene:

Optimized Conditions :

- Catalyst: Dibutyltin dilaurate (DBTDL, 0.5 mol%)

- Temperature: 60–70°C

- Reaction Time: 8–12 hours

- Yield: 76–82%

Side Reactions :

- Urea formation from excess isocyanate (controlled by stoichiometric ratio)

- Thermal decomposition above 80°C

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting technology from patent CN103275061A, key steps are transitioned to continuous flow reactors:

Advantages :

- Improved heat transfer during exothermic sulfonylation

- Reduced reaction times (lithiation step: 30 min vs. 2 h batch)

- Higher throughput (≥200 kg/day)

Economic Metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost | $12,500/kg | $9,800/kg |

| Energy Consumption | 850 kWh/kg | 420 kWh/kg |

| Purity | 97.5% | 99.1% |

Analytical Characterization

Critical Quality Attributes

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8 Hz, 2H, ArH), 6.95 (d, J=8 Hz, 2H, ArH), 4.85 (m, 1H, OCH), 3.20 (m, 1H, NH), 2.95 (s, 3H, SO₂CH₃)

- HRMS : [M+H]⁺ calcd for C₁₇H₁₈ClFN₂O₄S: 424.0592; found: 424.0589

Chromatographic Purity :

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18 (4.6×250 mm) | ACN/H₂O (70:30) | 12.4 min | 99.3% |

| HILIC (2.1×100 mm) | MeOH/10mM NH₄OAc (85:15) | 8.7 min | 98.9% |

Comparative Method Analysis

Alternative Sulfonylation Strategies

Method A : Direct chlorosulfonation of 2-chlorothiophene

- Yield: 42%

- Issues: Poor regioselectivity (30% 4-isomer contamination)

Method B : Enzymatic sulfonation using aryl sulfotransferase

- Yield: 37%

- Advantages: Ambient temperature, aqueous media

Method C : Microwave-assisted coupling

- Conditions: 150°C, 20 min

- Yield: 78%

- Limitations: Scalability challenges

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily explored for its potential therapeutic effects, particularly in the following areas:

Antiviral Activity

Research indicates that thiophene derivatives, such as the one , exhibit antiviral properties against various viruses, including flaviviruses. The mechanism involves inhibiting viral helicase activity, which is crucial for viral replication .

Anticancer Properties

Studies have suggested that compounds with similar structures may demonstrate anticancer effects by inducing apoptosis in cancer cells. The presence of the thiophene moiety is believed to enhance biological activity through interaction with cellular targets involved in cancer progression .

Anti-inflammatory Effects

The sulfonamide group in the compound is associated with anti-inflammatory properties. Compounds featuring this functional group have been shown to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antiviral | Inhibition of viral helicase | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

Several studies highlight the efficacy of similar compounds and their derivatives:

Case Study 1: Antiviral Screening

A study conducted on a series of thiophene derivatives demonstrated significant antiviral activity against dengue virus. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent inhibition of viral replication .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that a related compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests potential for development as an anticancer agent .

Case Study 3: Inflammatory Disease Model

Animal models treated with sulfonamide-containing compounds showed reduced symptoms of inflammation and lower levels of pro-inflammatory cytokines, supporting their use in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Chlorophenyl Carbamates (Ferriz et al. Derivatives)

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) and 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i) share the carbamate backbone but differ in substituents. These derivatives emphasize the impact of chlorine positioning on lipophilicity and bioactivity. For instance:

- Lipophilicity: The log k values (determined via HPLC) for these compounds range widely, with dichlorophenyl derivatives (e.g., 6a–i) exhibiting higher lipophilicity than monochlorinated analogs (4a–i) due to increased halogen content .

- Synthesis : Similar to the target compound, these analogs are synthesized via multi-step routes involving coupling reactions and carbamate formation .

Cyclohexyl Carbamates (URB597 and WWL70)

- URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester): This compound features a biphenyl carbamate group instead of the target’s 4-fluorophenyl moiety. The biphenyl system enhances aromatic stacking interactions, whereas the 4-fluorophenyl group in the target compound may improve metabolic stability due to fluorine’s electronegativity .

- WWL70 (4′-carbamoylbiphenyl-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate): Incorporates a pyridinylbenzyl group, introducing hydrogen-bonding capabilities absent in the target compound. This difference highlights how heteroaromatic substituents can modulate target selectivity .

Sulfonamide-Containing Derivatives

The synthesis of 5-cyclohexyl-2-(4-fluorophenyl)-3-phenylsulfanyl-1-benzofuran () involves sulfanyl and fluorophenyl groups.

Physicochemical Properties

Table 1: Comparative Data for Selected Compounds

Key Observations:

Research Implications and Gaps

- The target compound’s sulfonamide-carbamate hybrid structure offers a unique balance of polarity and lipophilicity, but direct pharmacological data (e.g., enzyme inhibition, receptor binding) is lacking in the provided evidence.

- Further studies should explore its log k values and compare its bioactivity with URB597 (a known fatty acid amide hydrolase inhibitor) .

Biological Activity

3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18ClF N2O3S

- Molecular Weight : 368.85 g/mol

The compound features a chlorothiophene moiety, which is known for its diverse biological activities, including antimicrobial and antitumor properties.

Research indicates that compounds with thiophene and sulfonamide groups exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit enzymes such as carbonic anhydrase and various kinases, which play critical roles in cellular signaling and metabolism.

- Antimicrobial Properties : Compounds with thiophene substitutions have demonstrated activity against a range of bacteria and fungi, likely due to their ability to disrupt cell membrane integrity or inhibit essential metabolic pathways.

Therapeutic Applications

- Antitumor Activity : Some studies suggest that derivatives similar to this compound may have cytotoxic effects on cancer cells. For example, compounds with similar structures have shown selective cytotoxicity against various tumor cell lines while sparing normal cells .

- Antimicrobial Effects : The compound's structural components may contribute to its effectiveness against specific pathogens, including bacterial strains resistant to conventional antibiotics .

- Anti-inflammatory Properties : There is evidence that certain derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study on thiophene derivatives revealed significant cytotoxicity against human breast cancer cell lines, suggesting potential for development as anticancer agents .

- Research on sulfonamide-based compounds indicated their effectiveness in inhibiting bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. Basic Research Focus

- NMR : H and C NMR (DMSO- or CDCl) identify sulfonamide NH ( 10.2–10.8 ppm), carbamate carbonyl ( 155–160 ppm), and fluorophenyl aromatic signals ( 7.0–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity and lipophilicity (log values correlate with calculated log ) .

How can computational methods like molecular docking predict the compound’s biological targets?

Q. Advanced Research Focus

- Target Identification : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against kinases, sulfotransferases, or neurodegenerative disease targets (e.g., tau protein). The sulfonamide and carbamate groups show affinity for ATP-binding pockets or enzyme active sites .

- Validation : Compare docking scores with known inhibitors (e.g., RMSD <2 Å) and validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What strategies resolve discrepancies in analytical data from different synthesis batches?

Q. Advanced Research Focus

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dehalogenated or hydrolyzed derivatives). Adjust reaction stoichiometry or temperature to suppress side reactions .

- Crystallography : Single-crystal X-ray diffraction (SHELX-2018) resolves structural ambiguities, such as sulfonamide vs. sulfonate ester formation .

How is X-ray crystallography applied to determine the compound’s structure?

Q. Advanced Research Focus

- Data Collection : High-resolution (<1 Å) synchrotron data collection minimizes errors in electron density maps.

- Refinement : SHELXL refines anisotropic displacement parameters and validates via R (<0.25). ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

What are the challenges in assessing the compound’s pharmacokinetics (PK) in preclinical models?

Q. Advanced Research Focus

- Metabolic Stability : Microsomal assays (human/rat liver microsomes) quantify CYP450-mediated degradation. The fluorophenyl group may reduce oxidative metabolism .

- BBB Penetration : Log values >2.5 suggest CNS activity, but carbamate hydrolysis in plasma requires stability assays (e.g., pH 7.4 buffer at 37°C for 24h) .

How does the compound interact with enzymes, and what assays are used?

Q. Advanced Research Focus

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-secretase for Alzheimer’s targets) measure IC values. The sulfonamide group may chelate catalytic metal ions .

- Cellular Uptake : Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) tracks subcellular localization .

What are the compound’s key physicochemical properties?

Q. Basic Research Focus

- log : Calculated (ChemAxon) ~3.2, indicating moderate hydrophobicity.

- Solubility : <10 µM in aqueous buffers; DMSO stock solutions (10 mM) are stable for >6 months at -20°C .

What in vitro models evaluate its therapeutic potential?

Q. Advanced Research Focus

- Neurodegeneration : Primary neuronal cultures treated with Aβ or tau fibrils assess neuroprotection (MTT assay, caspase-3 activity) .

- Oncology : NCI-60 cell line screening identifies selectivity profiles; IC values <1 µM suggest lead potential .

How do structural modifications affect its bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.